molecular formula C20H14FN5OS B2717382 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide CAS No. 1226436-89-0

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide

Katalognummer B2717382
CAS-Nummer: 1226436-89-0
Molekulargewicht: 391.42
InChI-Schlüssel: IWQINFICZWAUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H14FN5OS and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study designed, synthesized, and evaluated novel aromatic carboxamides containing a diphenylamine scaffold, which showed significant antifungal activities. These compounds, including the class to which N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide belongs, demonstrated efficacy against pathogens like Rhizoctonia solani, with one compound showing superior activity to bixafen, a commercial fungicide (Zhang et al., 2019).

Anticancer Research

Quinoxaline derivatives, including our compound of interest, have been synthesized and tested for their anticancer properties. A study synthesized new donor–acceptor polymers containing thiadiazoloquinoxaline and pyrazinoquinoxaline moieties, aiming to explore their potential as low-band-gap materials with high optical contrast for applications in oncological research. These materials were designed to absorb a broad spectrum of light, potentially useful in photodynamic therapy or as diagnostic tools (Unver et al., 2011).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide have been extensively studied to explore their potential in various chemical reactions and applications. This includes exploring their properties as intermediates in organic synthesis or as building blocks for more complex molecules with desired biological or physical properties. For example, compounds containing quinoxaline moieties have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired fluorescence properties, indicating potential applications in sensing, imaging, and diagnostic methodologies (Padalkar & Sekar, 2014).

Molecular Docking and Structure-Activity Relationship Studies

Quinoxaline derivatives have also been the subject of molecular docking and structure-activity relationship (SAR) studies to understand their interactions with biological targets. These studies help in the design of more potent and selective agents for treating various diseases. For instance, pyrazole and propenone quinoxaline derivatives were investigated for their trypanocidal properties against pathogens like Leishmania peruviana and Trypanosoma cruzi, with insights into their molecular interactions offering a basis for optimizing their biological activities (Estevez et al., 2011).

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5OS/c21-12-5-7-13(8-6-12)26-19(14-10-28-11-18(14)25-26)24-20(27)17-9-22-15-3-1-2-4-16(15)23-17/h1-9H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQINFICZWAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.